2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid
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Overview
Description
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₁NO₅ . This compound is characterized by its unique dibenzoindole structure, which includes hydroxyl, methoxy, and carboxylic acid functional groups. It is a member of the indole family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with methoxy and hydroxyl substituents can be carried out in the presence of strong acids or bases to facilitate the formation of the dibenzoindole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar core structure but differs in its functional groups and overall molecular configuration.
1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives: These compounds have similar functional groups but a different heterocyclic core.
Uniqueness
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is unique due to its specific combination of functional groups and its dibenzoindole core structure
Properties
CAS No. |
106283-33-4 |
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Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
14-hydroxy-15-methoxy-11-oxo-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene-13-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c1-23-15-10-8-5-3-2-4-7(8)6-9-11(10)12(16(20)18-9)13(14(15)19)17(21)22/h2-6,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
OJJZURBYSYZEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)C(=O)O)O |
Origin of Product |
United States |
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